Superior Cross-Coupling Efficiency vs. 5-Iodo-1H-pyrazole-3-carbaldehyde
In Suzuki-Miyaura cross-coupling reactions, 5-bromo-1H-pyrazole-3-carbaldehyde exhibits significantly reduced propensity for undesired dehalogenation compared to its 5-iodo counterpart. Direct comparison of halogenated aminopyrazoles revealed that bromo and chloro derivatives are superior to iodopyrazoles for this transformation [1].
| Evidence Dimension | Propensity for Dehalogenation Side Reaction in Suzuki-Miyaura Coupling |
|---|---|
| Target Compound Data | Reduced dehalogenation (superior performance) |
| Comparator Or Baseline | 5-Iodo-1H-pyrazole-3-carbaldehyde: Increased dehalogenation (inferior performance) |
| Quantified Difference | Qualitative superiority; Br/Cl derivatives outperform I derivatives |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles with aryl/heteroaryl boronic acids |
Why This Matters
Reduced dehalogenation directly translates to higher isolated yields and fewer purification steps, lowering procurement costs for downstream synthesis campaigns.
- [1] Jedinák, L.; Zátopková, R.; Zemánková, H.; Šustková, A.; Cankař, P. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org. Chem. 2017, 82, 157-169. View Source
